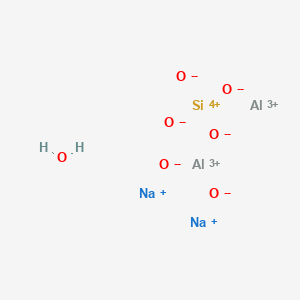
Alusil ET
Cat. No. B8373423
M. Wt: 242.04 g/mol
InChI Key: JYIMWRSJCRRYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03962132
Procedure details


30 g of silicic acid gel are reacted with 41 g sodium aluminate (NaAlO2) in a dilute aqueous solution (or suspension) in a round bottom flask with mechanical paddle agitator. The volume of water for dilution is chosen such that the pH of the mixture is 13.5 measured electrometrically. The sodiumaluminosilicate precipitated during the reaction is subjected to crystallization at 100°C for 92 hours. A crystalline zeolite A of the following specification is obtained:



Name
Identifiers


|
REACTION_CXSMILES
|
[Si:1](O)(O)(O)[OH:2].[O:6]=[Al-:7]=O.[Na+:9]>O>[OH2:2].[O-2:6].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[Na+:9].[Na+:9].[Al+3:7].[Al+3:7].[Si+4:1] |f:1.2,4.5.6.7.8.9.10.11.12.13.14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](O)(O)(O)O
|
|
Name
|
|
|
Quantity
|
41 g
|
|
Type
|
reactant
|
|
Smiles
|
O=[Al-]=O.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The sodiumaluminosilicate precipitated during the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is subjected to crystallization at 100°C for 92 hours
|
|
Duration
|
92 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
